methyl 2-{[11-(4-chlorophenyl)-12-oxo-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}acetate
CAS No.: 676581-53-6
Cat. No.: VC11995716
Molecular Formula: C18H15ClN2O3S2
Molecular Weight: 406.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 676581-53-6 |
|---|---|
| Molecular Formula | C18H15ClN2O3S2 |
| Molecular Weight | 406.9 g/mol |
| IUPAC Name | methyl 2-[[11-(4-chlorophenyl)-12-oxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl]acetate |
| Standard InChI | InChI=1S/C18H15ClN2O3S2/c1-24-14(22)9-25-18-20-16-15(12-3-2-4-13(12)26-16)17(23)21(18)11-7-5-10(19)6-8-11/h5-8H,2-4,9H2,1H3 |
| Standard InChI Key | BFLVPUCJFHPUOU-UHFFFAOYSA-N |
| SMILES | COC(=O)CSC1=NC2=C(C3=C(S2)CCC3)C(=O)N1C4=CC=C(C=C4)Cl |
| Canonical SMILES | COC(=O)CSC1=NC2=C(C3=C(S2)CCC3)C(=O)N1C4=CC=C(C=C4)Cl |
Introduction
Methyl 2-{[11-(4-chlorophenyl)-12-oxo-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}acetate is a complex organic compound with a molecular formula of C18H15ClN2O3S2 and a molecular weight of approximately 406.91 g/mol . This compound features a tricyclic structure with a thia and diaza bridge, incorporating a chlorophenyl group and an oxo group, which are significant for its chemical and biological properties.
Synthesis and Preparation
While specific synthesis protocols for this compound are not detailed in the available literature, compounds with similar structures often involve multi-step syntheses involving reactions such as cyclization, alkylation, and sulfanylation. These processes typically require careful control of reaction conditions and the use of specific catalysts or reagents to achieve the desired structure.
Safety and Handling
Given the lack of detailed safety information, handling this compound should follow general guidelines for organic chemicals, including the use of protective equipment and adherence to standard laboratory safety protocols. The compound's chemical structure suggests potential reactivity, particularly with nucleophilic or electrophilic reagents.
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